An In-depth Technical Guide to trans-4-Chlorostilbene (CAS: 4714-23-2)
An In-depth Technical Guide to trans-4-Chlorostilbene (CAS: 4714-23-2)
This guide provides a comprehensive technical overview of trans-4-Chlorostilbene, a chlorinated stilbene derivative of significant interest in synthetic chemistry, materials science, and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, reactivity, and potential applications.
Introduction and Core Identifiers
trans-4-Chlorostilbene, systematically named 1-chloro-4-[(E)-2-phenylethenyl]benzene, belongs to the diarylethene class of organic compounds.[1] Its structure features a central ethylene double bond in the trans (E) configuration, with a phenyl group on one carbon and a 4-chlorophenyl group on the other.[1] This substitution pattern and the conjugated π-system impart unique chemical and photophysical properties to the molecule, making it a valuable intermediate and a subject of research.[1] The presence of the chlorine atom offers a site for further functionalization and modulates the electronic properties of the stilbene backbone.[2]
The stilbene scaffold itself is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives, such as resveratrol and combretastatin A-4, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Consequently, synthetic analogs like trans-4-Chlorostilbene are of considerable interest for the development of new therapeutic agents.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of trans-4-Chlorostilbene is fundamental for its application in research and development.
Physical and Chemical Properties
The key physicochemical properties of trans-4-Chlorostilbene are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 4714-23-2 | [1] |
| Molecular Formula | C₁₄H₁₁Cl | [1] |
| Molecular Weight | 214.69 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/powder | [3] |
| Melting Point | 153.8 °C | [6] |
| Boiling Point | 324.8 °C at 760 mmHg | [6] |
| Density | 1.163 g/cm³ | [6] |
| Flash Point | 143.9 °C | [6] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [3] |
| LogP | 4.51 | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of trans-4-Chlorostilbene. The following sections describe the expected spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum of trans-4-Chlorostilbene is expected to show distinct signals for the aromatic and vinylic protons. The two vinylic protons of the trans-double bond will appear as doublets with a large coupling constant (J), typically around 16 Hz, a characteristic feature of trans-alkenes. The aromatic protons will appear in the range of 7.2-7.6 ppm. The protons on the unsubstituted phenyl ring will show multiplets, while the protons on the 4-chlorophenyl ring will appear as two doublets due to symmetry.
-
¹³C NMR: The carbon NMR spectrum will display signals for the vinylic carbons and the aromatic carbons. The carbon atoms of the 4-chlorophenyl ring will be influenced by the electron-withdrawing effect of the chlorine atom. Based on data for similar stilbene derivatives, the vinylic carbons are expected to resonate around 128-129 ppm, and the aromatic carbons will appear in the 126-138 ppm range.
The IR spectrum of trans-4-Chlorostilbene will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1490 cm⁻¹
-
C=C stretching (alkene): ~1650-1600 cm⁻¹
-
=C-H out-of-plane bending (trans-alkene): A strong peak around 965 cm⁻¹, which is highly characteristic of the trans-disubstituted double bond.
-
C-Cl stretching: ~1090 cm⁻¹
Electron impact mass spectrometry (EI-MS) of trans-4-Chlorostilbene will show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[7] Fragmentation of stilbenes is often characterized by the cleavage of the 1,2-diphenylethylene nucleus.[8]
Synthesis and Methodologies
The synthesis of trans-4-Chlorostilbene can be achieved through several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity. The Heck reaction and the Wittig reaction are two of the most common and reliable approaches.[9][10]
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12] For the synthesis of trans-4-Chlorostilbene, this typically involves the coupling of 4-chloro-iodobenzene or 4-chloro-bromobenzene with styrene in the presence of a palladium catalyst and a base.[12] The reaction generally exhibits high trans-selectivity.[11]
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Iodo-chlorobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add 4-iodo-chlorobenzene (1 equivalent), palladium(II) acetate (1-5 mol%), and the solvent (e.g., DMF).
-
Stir the mixture until the catalyst is dissolved.
-
Add styrene (1.1-1.5 equivalents) and the base (e.g., triethylamine, 2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure trans-4-Chlorostilbene.
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[13][14] To synthesize trans-4-Chlorostilbene, benzyltriphenylphosphonium chloride can be treated with a strong base to form the corresponding ylide, which then reacts with 4-chlorobenzaldehyde.[14] While the Wittig reaction can sometimes produce a mixture of E/Z isomers, conditions can often be tuned to favor the more thermodynamically stable trans isomer.[15]
This protocol is a general guideline and may require optimization.
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Chlorobenzaldehyde
-
Strong base (e.g., sodium hydroxide, sodium hydride, or n-butyllithium)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in a suitable solvent (e.g., DCM) in a flask.
-
Add 4-chlorobenzaldehyde to the suspension.
-
Slowly add a strong base (e.g., a 50% aqueous solution of NaOH) to the mixture while stirring vigorously. The formation of the ylide is often indicated by a color change.
-
Continue stirring at room temperature or with gentle heating for a specified time, monitoring the reaction by TLC.
-
After the reaction is complete, perform an aqueous workup. Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct, which can be removed by recrystallization or column chromatography to yield pure trans-4-Chlorostilbene.
Reactivity and Chemical Behavior
The chemical reactivity of trans-4-Chlorostilbene is primarily dictated by its three main structural features: the alkene double bond, the unsubstituted phenyl ring, and the 4-chlorophenyl ring.
-
Alkene Double Bond: The central C=C double bond can undergo typical electrophilic addition reactions, although the conjugation with two aromatic rings makes it less reactive than a simple alkene. It can be subjected to reactions such as hydrogenation to form the corresponding bibenzyl derivative, or epoxidation.
-
Photochemical Isomerization: A key property of stilbenes is their ability to undergo reversible trans-cis isomerization upon exposure to UV light.[16][17] This photochromic behavior is of interest in the development of molecular switches and smart materials.[16]
-
Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution reactions. The chlorine atom on one ring is a deactivating, ortho-, para-directing group, while the styryl group on the other ring is an activating, ortho-, para-directing group.
Applications in Research and Drug Development
The stilbene scaffold is of immense interest to medicinal chemists due to the broad spectrum of biological activities exhibited by its derivatives.[4][18]
Role as a Privileged Scaffold in Medicinal Chemistry
Stilbenoids have been shown to possess a variety of pharmacological properties, including:
-
Anticancer Activity: Many stilbene derivatives, most notably combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10]
-
Anti-inflammatory and Antioxidant Effects: Compounds like resveratrol are well-known for their ability to scavenge free radicals and inhibit inflammatory pathways.[19]
-
Antimicrobial Properties: The antimicrobial activity of stilbene derivatives is often linked to the presence and position of hydroxyl groups, although halogenated derivatives have also shown activity.[3]
trans-4-Chlorostilbene serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] The chlorine atom can be used as a handle for further modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of the structure-activity relationship (SAR) of novel stilbene-based compounds.[3]
Materials Science
The interesting optical properties of trans-4-Chlorostilbene, stemming from its conjugated system, make it a candidate for investigation in materials science.[1] It has been explored for its potential in photoluminescent devices and as a precursor for dyes and pigments.[1]
Safety and Handling
trans-4-Chlorostilbene should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested or if irritation persists, seek medical attention.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
trans-4-Chlorostilbene (CAS: 4714-23-2) is a valuable and versatile chemical compound with a well-defined physicochemical and spectroscopic profile. Its synthesis is readily achievable through robust methods like the Heck and Wittig reactions. The reactivity of its core structure allows for a wide range of chemical transformations, making it a key intermediate in various synthetic endeavors. For researchers in drug discovery and materials science, trans-4-Chlorostilbene offers a foundational scaffold for the development of novel molecules with potentially significant biological and photophysical properties. Adherence to proper safety protocols is essential when handling this compound.
References
- Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
- Jeffery, T., & Ferber, B. (2003). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure.
- Bandari, R., Hoeche, T., Prager, A., Dirnberger, K., & Buchmeiser, M. R. (2012). Electronic Supplementary Material (ESI)
- The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). University of Missouri-St. Louis.
- Gholampour, N., et al. (2024).
- TRANS-4-CHLOROSTILBENE 4714-23-2 wiki. (n.d.). Guidechem.
- Advanced Stilbene Synthesis Methods. (n.d.). Scribd.
- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (2021). Current Medicinal Chemistry.
- TRANS-4-CHLOROSTILBENE | 4714-23-2. (2024). ChemicalBook.
- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (2021). PubMed.
- 4-Chlorostilbene. (n.d.). PubChem.
- Stilbenes Prepar
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
- Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (n.d.). ORBi.
- Biological Activities of Stilbenoids. (2018).
- 4714-23-2 TRANS-4-CHLOROSTILBENE C14H11Cl, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Guidechem.
- A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019).
- Wittig Reaction. (n.d.). University of Colorado Boulder.
- More Than Resveratrol: New Insights into Stilbene-Based Compounds. (2021).
- What are the relevant literature and papers on TRANS - STILBENE?. (2025). Keyingchem Blog.
- E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 P
- Synthesis of trans-Stilbene via Wittig Reaction: An Application Note and Protocol. (2025). Benchchem.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024).
- (E)-Stilbene. (n.d.). Wikipedia.
- Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). JulietHahn.com.
- Investigating the Biological Activity of 3-Methylstilbene Derivatives: A Technical Guide. (2025). Benchchem.
Sources
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Chloro-4-(2-phenylethenyl)benzene | C14H11Cl | CID 95304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. atc.io [atc.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. juliethahn.com [juliethahn.com]
- 16. What are the relevant literature and papers on TRANS - STILBENE? - Blog - Keyingchem [m.keyingchemical.com]
- 17. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 18. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
